molecular formula C22H26N6O2S B14919191 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)piperidine-1-carbothioamide

4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)piperidine-1-carbothioamide

Cat. No.: B14919191
M. Wt: 438.5 g/mol
InChI Key: CGUWXVNNJYEFPU-UHFFFAOYSA-N
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Description

4-[5-(3,4-Dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methylphenyl)tetrahydro-1(2H)-pyridinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a pyridine ring, and a carbothioamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methylphenyl)tetrahydro-1(2H)-pyridinecarbothioamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This step often involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Introduction of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4-Dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methylphenyl)tetrahydro-1(2H)-pyridinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methylphenyl)tetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methylphenyl)tetrahydro-1(2H)-pyridinecarbothioamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure is distinct from other similar compounds, providing unique opportunities for research and development.

Properties

Molecular Formula

C22H26N6O2S

Molecular Weight

438.5 g/mol

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(2-methylphenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C22H26N6O2S/c1-15-6-4-5-7-18(15)23-22(31)27-12-10-17(11-13-27)28-25-21(24-26-28)16-8-9-19(29-2)20(14-16)30-3/h4-9,14,17H,10-13H2,1-3H3,(H,23,31)

InChI Key

CGUWXVNNJYEFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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